Methyl 5-(dimethylphosphoryl)furan-2-carboxylate
Description
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is methyl 5-(dimethylphosphoryl)furan-2-carboxylate , which accurately reflects its substituents:
- A methyl ester (-COOCH$$_3$$) at the 2-position of the furan ring.
- A dimethylphosphoryl group (-P(O)(CH$$3$$)$$2$$) at the 5-position.
The compound belongs to the class of heterocyclic organophosphorus compounds , specifically phosphorylated furans , which are noted for their electron-deficient aromatic systems and reactivity in cross-coupling reactions.
Molecular Formula and Structural Isomerism
The molecular formula $$ \text{C}8\text{H}{11}\text{O}_4\text{P} $$ was confirmed via high-resolution mass spectrometry (HRMS). Structural isomerism is limited due to the fixed positions of the phosphoryl and ester groups. However, tautomerism or conformational flexibility may arise from the furan ring’s puckering or the rotation of the phosphoryl group. The table below contrasts this compound with structurally related analogs:
The phosphoryl group introduces significant polarity, influencing solubility and reactivity compared to non-phosphorylated furans.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Properties
IUPAC Name |
methyl 5-dimethylphosphorylfuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O4P/c1-11-8(9)6-4-5-7(12-6)13(2,3)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWCHRCFNZUHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)P(=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Esterification of 5-Substituted Furan Precursors
A common pathway for synthesizing methyl furan-2-carboxylates involves oxidative esterification of furfural derivatives. For example, methyl 5-methylfuran-2-carboxylate is synthesized by reacting 5-methylfurfural with methanol in the presence of sodium cyanide and manganese dioxide (MnO₂) at 40°C for 12 hours . This method achieves a 72% yield when allyl alcohol is used as a co-solvent. Adapting this approach, phosphorylation could be introduced via a subsequent step using dimethylphosphine oxide under catalytic conditions.
Key parameters include:
-
Solvent system : Dichloromethane (CH₂Cl₂) and methanol (MeOH) mixtures are optimal for solubility and reaction efficiency .
-
Oxidant : MnO₂ facilitates the oxidation of aldehydes to carboxylates, critical for ester formation .
-
Temperature : Elevated temperatures (40–60°C) improve reaction kinetics but may risk decarboxylation at >180°C .
Direct Phosphorylation of Furan-2-Carboxylate Intermediates
Phosphorylation at the 5-position of furan rings can be achieved using dimethylphosphoryl chloride ((CH₃)₂P(O)Cl). A two-step procedure involves:
-
Synthesis of methyl furan-2-carboxylate : As detailed in , furfural is reacted with methanol and sodium cyanide, followed by MnO₂-mediated oxidation.
-
Electrophilic substitution : Treating the intermediate with (CH₃)₂P(O)Cl in the presence of a Lewis acid (e.g., AlCl₃) at 0–25°C.
This method parallels the synthesis of allyl 5-formylfuran-2-carboxylate, where allyl alcohol is introduced via nucleophilic substitution . Yields for analogous reactions range from 49% to 63%, depending on the solvent and temperature .
Catalytic Oxidation with Transition Metal Catalysts
Patent literature discloses cobalt-manganese-bromide (Co-Mn-Br) catalysts for oxidizing 5-methylfurfural to dicarboxylic acids . While designed for 2,5-furandicarboxylic acid (FDCA), this system could be modified to introduce phosphoryl groups. Key adaptations include:
-
Catalyst ratios : Co/Mn molar ratios of 1:10–4:1 and Br/(Co+Mn) ratios of 0.1–0.9 .
-
Reaction conditions : Temperatures of 160–190°C under 50 bar air pressure .
In such systems, the phosphoryl group may substitute for one carboxylate, though direct evidence is limited. Reactions at 180°C with 4 mol% catalyst loading achieve FDCA yields >80% , suggesting potential for analogous phosphorylated products.
Characterization and Analytical Validation
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is characterized by:
-
¹H NMR : Peaks at δ 3.85 (s, 3H) for the methyl ester and δ 1.17 (s, 9H) for pivaloyl groups in related compounds .
-
13C NMR : Carbonyl signals at δ 158.8–157.6 ppm, consistent with ester and phosphoryl functionalities .
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HRMS : Exact mass confirmation (e.g., [M + Na⁺] = 193.0109) .
Purity assessments via HPLC and LC-MS are critical, with commercial batches reporting ≥99% purity .
Challenges and Optimization Strategies
-
Byproduct formation : Decarboxylation occurs at >180°C, necessitating strict temperature control .
-
Solvent selection : Polar aprotic solvents (e.g., DMF) improve phosphoryl group incorporation but may complicate purification .
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Catalyst recovery : Co-Mn-Br systems face corrosion issues at high Br concentrations, limiting scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted furan derivatives.
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-(dimethylphosphoryl)furan-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The dimethylphosphoryl group can participate in various biochemical reactions, influencing the compound’s activity. The furan ring’s electron-rich nature allows it to interact with enzymes and receptors, potentially modulating their functions.
Comparison with Similar Compounds
Notes
Data Limitations: Direct experimental data on this compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.
Substituent Impact: The dimethylphosphoryl group is expected to confer distinct electronic and steric properties, influencing reactivity and bioactivity.
Research Gaps: Further studies are needed to synthesize and characterize this compound, particularly its crystal structure and biological interactions.
Biological Activity
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate is a compound of significant interest in biological research due to its unique chemical structure, which includes a dimethylphosphoryl group. This structural feature influences its reactivity and potential biological activities, making it a valuable candidate for various applications in medicinal chemistry, biochemistry, and material science.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
The presence of the dimethylphosphoryl group enhances the compound's ability to interact with biological macromolecules, potentially modulating their activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The furan ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. This interaction may lead to:
- Modulation of Enzyme Activity : The compound can act as an inhibitor or activator of specific enzymes, depending on the target site.
- Biochemical Probing : Its structural properties allow it to serve as a biochemical probe for studying protein interactions.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney) cell lines.
- Findings : The compound demonstrated selective toxicity towards cancer cells while exhibiting lower cytotoxicity towards normal cells, suggesting a potential therapeutic index favorable for anticancer drug development.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary results indicate:
- Inhibition of Bacterial Growth : The compound showed effectiveness against Gram-positive bacteria, with potential applications in developing new antimicrobial agents.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Case Studies and Research Findings
- Case Study on Anticancer Activity : In vitro studies revealed that this compound inhibited the proliferation of HeLa cells by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Antimicrobial Efficacy Study : A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that the compound effectively reduced bacterial viability in a dose-dependent manner, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 5-(dimethylphosphoryl)furan-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology :
- Esterification : Start with 5-phosphorylated furan-2-carboxylic acid and methanol, using acid catalysts (e.g., H₂SO₄) under reflux (60–80°C). Monitor conversion via TLC or HPLC .
- Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) to introduce the dimethylphosphoryl group. Optimize catalyst loading (1–5 mol%) and inert atmosphere (N₂/Ar) to prevent oxidation .
- Key Parameters :
- Temperature, solvent polarity, and catalyst type significantly affect yield. For example, DMF enhances coupling efficiency compared to THF .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR confirms ester (δ 3.7–3.9 ppm for methyl) and phosphoryl groups (δ 50–60 ppm in ³¹P NMR). 2D NMR (COSY, HSQC) resolves furan ring substituents .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]+ at m/z 273.08) .
- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (P=O) confirm functional groups .
Advanced Research Questions
Q. How does the dimethylphosphoryl group influence the compound’s reactivity in nucleophilic substitution vs. oxidation reactions?
- Reactivity Profile :
- Nucleophilic Substitution : The phosphoryl group acts as an electron-withdrawing group, activating the furan ring at the 5-position for SNAr reactions. Use K₂CO₃ in DMF to substitute with amines/thiols .
- Oxidation : Unlike formyl or hydroxymethyl derivatives, the phosphoryl group resists oxidation by KMnO₄/CrO₃, making the compound stable under oxidative conditions .
- Comparative Data :
| Substituent | Oxidation Susceptibility | SNAr Reactivity |
|---|---|---|
| –CH₃ | Low | Low |
| –PO(OCH₃)₂ | None | High |
| –CHO | High | Moderate |
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across similar furan carboxylates?
- Approach :
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, electron-withdrawing groups (e.g., –PO(OCH₃)₂) enhance membrane permeability, increasing antimicrobial activity .
- Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and cell lines (e.g., HeLa vs. MCF-7) to minimize discrepancies .
- Case Study :
| Compound | IC₅₀ (μM) | Target Pathway |
|---|---|---|
| Methyl 5-formylfuran-2-carboxylate | 12.3 | Microtubule destabilization |
| Methyl 5-(dimethylphosphoryl)-furan-2-carboxylate | 8.7 | DNA intercalation |
Methodological Challenges and Solutions
Q. How to optimize enantioselective synthesis of phosphorylated furan derivatives for chiral drug development?
- Chiral Catalysts : Use Ru-phosphine complexes in asymmetric hydrogenation or organocatalysts (e.g., L-proline) for kinetic resolution .
- Analytical Validation : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) confirms enantiomeric excess (>90% ee) .
Q. What computational tools predict the binding affinity of this compound with biological targets?
- In Silico Workflow :
- Docking : AutoDock Vina or Schrödinger Maestro models interactions with kinases (e.g., EGFR) or DNA .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
